

The Emerging Role of 2-Hydroxyisobutyrylation in Post-Translational Modifications: A Technical Guide

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Compound of Interest

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Abstract

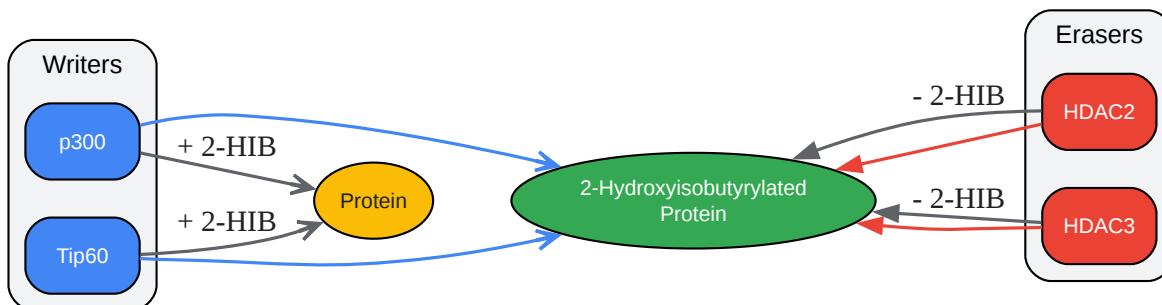
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional proteome, influencing protein activity, localization, and interaction networks. Among the more recently discovered PTMs, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread modification. First identified in histones in 2014, Khib is an evolutionarily conserved PTM found across prokaryotes and eukaryotes.^[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ϵ -amino group of a lysine residue, neutralizing its positive charge and introducing a bulkier side chain than acetylation.^[2] These structural alterations suggest a pivotal role for Khib in modulating protein function. This technical guide provides a comprehensive overview of the current understanding of Khib, focusing on its regulatory network, its profound impact on cellular metabolism and gene expression, and its intricate crosstalk with other PTMs. Detailed experimental methodologies are provided to facilitate further research into this burgeoning field.

The Regulatory Machinery of Lysine 2-Hydroxyisobutyrylation

The dynamic nature of Khib is tightly controlled by the coordinated action of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

Writers (Lysine 2-Hydroxyisobutyryltransferases): The primary enzymes known to catalyze Khib are the histone acetyltransferases (HATs) p300 and Tip60.[2] Notably, these enzymes exhibit distinct substrate specificities, suggesting they regulate different cellular pathways through Khib. For instance, p300-mediated Khib preferentially targets glycolytic enzymes, whereas Tip60-regulated Khib substrates are enriched in processes like nucleic acid metabolism and translation.[2][3]

Erasers (Lysine De-2-Hydroxyisobutyrylases): The removal of Khib marks is primarily carried out by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[4] Knockdown of HDAC2 or HDAC3 has been shown to increase the global levels of histone Khib.[4]



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Diagram 1: The dynamic regulation of protein Khib by writer and eraser enzymes.

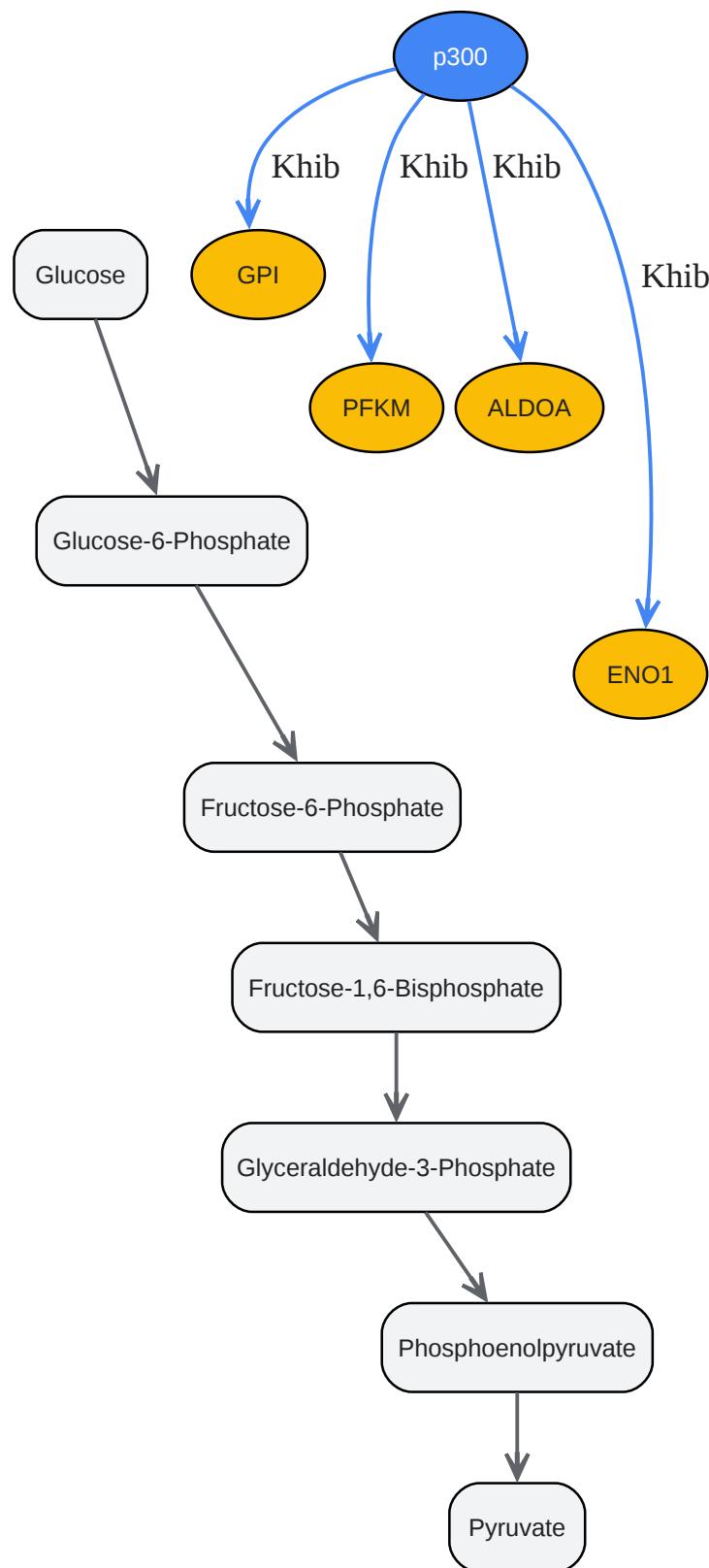
Functional Implications of 2-Hydroxyisobutyrylation Regulation of Metabolism

A significant number of proteins modified by Khib are key enzymes involved in central metabolic pathways.^[2] Proteomic studies have revealed extensive 2-hydroxyisobutyrylation of enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.^{[2][5]} This modification can directly impact enzymatic activity. For example, p300-mediated Khib of the glycolytic enzyme enolase 1 (ENO1) negatively regulates its catalytic activity.^[6]

Table 1: 2-Hydroxyisobutyrylation Sites on Key Glycolytic Enzymes

Enzyme	Protein (Human)	Khib Site(s)	Regulatory Enzyme	Effect on Activity
Glucose-6-phosphate isomerase (GPI)	GPI	Multiple	p300	Modulated
6-phosphofructokinase, muscle type (PFKM)	PFKM	Multiple	p300	Modulated
Fructose-bisphosphate aldolase A (ALDOA)	ALDOA	Multiple	p300	Modulated
Phosphoglycerate kinase 1 (PGK1)	PGK1	Multiple	p300	Modulated
Alpha-enolase (ENO1)	ENO1	K281, K343	p300	Decreased

Data compiled from multiple proteomic studies.^{[2][5]}



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Diagram 2: p300-mediated Khib of key enzymes in the glycolysis pathway.

Regulation of Gene Expression

Khib is a prevalent modification on histone proteins, suggesting a significant role in the regulation of chromatin structure and gene expression.^[7] Specific histone Khib marks have been associated with active gene transcription. For example, H4K8hib is an evolutionarily conserved mark found at actively transcribed genes.^[5] The interplay between histone Khib and other PTMs, such as acetylation, is an active area of investigation, with evidence suggesting both synergistic and competitive relationships in regulating gene expression.

Table 2: Identified 2-Hydroxyisobutyrylation Sites on Core Histones

Histone	Khib Site(s)	Putative Function
H2A	Multiple	Chromatin structure modulation
H2B	Multiple	Chromatin dynamics
H3	Multiple	Transcriptional regulation
H4	H4K8, H4K13, H4K78	Transcriptional activation

Data compiled from various proteomic analyses.^{[6][8]}

Crosstalk with Other Post-Translational Modifications

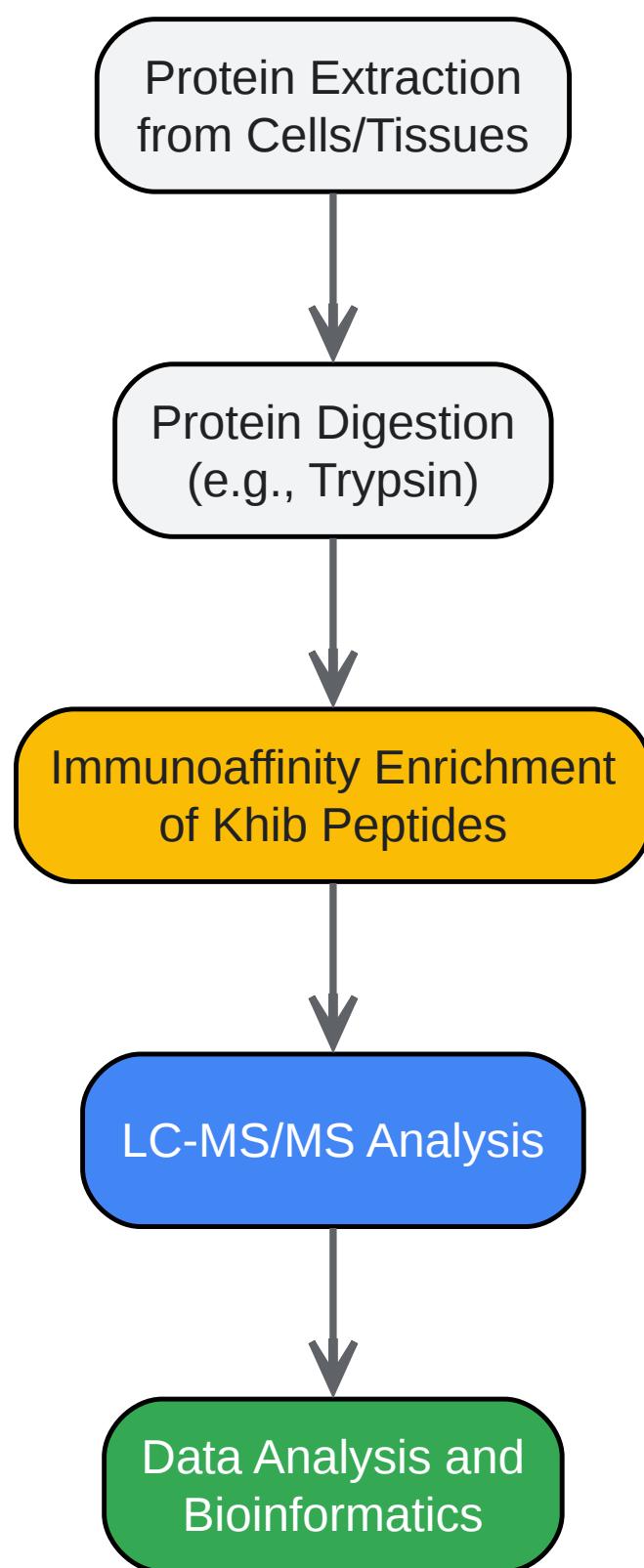
Khib does not function in isolation. There is significant crosstalk between Khib and other lysine modifications, such as acetylation (Kac) and succinylation (Ksu).^[8] In some instances, the same lysine residue can be modified by different PTMs, suggesting a competitive interplay that fine-tunes protein function. For example, in a study on pancreatic cancer, 80 sites on 105 proteins were found to be modified by Khib, Kac, and Ksu.^[8] This complex interplay highlights the need for a multi-faceted approach when studying the functional consequences of Khib.

Methodologies for Studying 2-Hydroxyisobutyrylation

The study of Khib relies on two primary experimental approaches: mass spectrometry-based proteomics for discovery and site-specific identification, and antibody-based methods for validation and global assessment.

Mass Spectrometry-Based Proteomics

This is the gold standard for identifying and quantifying Khib sites on a proteome-wide scale. The general workflow involves protein extraction, digestion into peptides, enrichment of Khib-containing peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[9]



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Diagram 3: A typical workflow for the identification of Khib sites and proteins.

Detailed Protocol: Immunoaffinity Enrichment of Khib Peptides for Mass Spectrometry

- Protein Extraction and Digestion:
 - Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
 - Quantify protein concentration using a standard method (e.g., BCA assay).
 - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
 - Digest proteins into peptides using an appropriate protease, such as trypsin.
 - Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
- Immunoaffinity Enrichment:
 - Incubate the peptide mixture with anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.
 - Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes washes with the immunoprecipitation buffer followed by washes with water.
 - Elute the enriched Khib-containing peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).
- LC-MS/MS Analysis:
 - Analyze the enriched peptides by LC-MS/MS.
 - Search the resulting MS/MS data against a protein database using software such as MaxQuant or Mascot, specifying Khib as a variable modification on lysine residues.

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.^{[1][9]} This involves metabolically labeling proteins in different cell populations with "light" or "heavy" isotopes of amino acids, allowing for the relative quantification of Khib levels between samples.^{[1][9]}

Antibody-Based Detection (Western Blotting)

Western blotting with a pan-anti-Khib antibody is a valuable tool for assessing the global levels of protein 2-hydroxyisobutyrylation and for validating the results of proteomic studies.

Detailed Protocol: Western Blotting for Khib Detection

- Protein Extraction and Quantification:
 - Extract total protein from cells or tissues as described above.
 - Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for Khib overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

Conclusion and Future Perspectives

Lysine 2-hydroxyisobutyrylation is a widespread and dynamic PTM that plays a pivotal role in regulating fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. The methodologies outlined in this guide provide a robust toolkit for researchers to further explore the functional consequences of Khib. Future research will likely focus on elucidating the specific roles of Khib in various physiological and pathological contexts, identifying novel Khib substrates and regulatory enzymes, and exploring the therapeutic potential of targeting the Khib signaling pathway in diseases such as cancer and metabolic disorders. The continued development of advanced proteomic and biochemical techniques will be crucial in unraveling the full complexity of the 2-hydroxyisobutyrylome.

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